2-Bromo-5-fluoro-4-methoxypyridine

説明

BenchChem offers high-quality 2-Bromo-5-fluoro-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

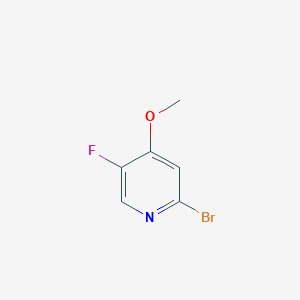

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALQJBZQRNNIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 2-Bromo-5-fluoro-4-methoxypyridine: A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth analysis of 2-Bromo-5-fluoro-4-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures, making it a valuable intermediate in the creation of novel therapeutic agents.

Core Characteristics and Physicochemical Properties

2-Bromo-5-fluoro-4-methoxypyridine, identified by CAS Number 1256816-36-0 , is a substituted pyridine ring.[1] The strategic placement of a bromine atom, a fluorine atom, and a methoxy group creates a molecule with distinct electronic properties and multiple reactive sites. These features are highly sought after in synthetic organic chemistry, particularly for library synthesis and lead optimization in drug discovery programs.

The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the efficient introduction of aryl, heteroaryl, or alkyl groups. The fluorine atom at the 5-position can modulate the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters for drug candidates.[2] The methoxy group at the 4-position influences the electron density of the pyridine ring, affecting its reactivity and potential interactions with biological targets.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-4-methoxypyridine

| Property | Value | Source |

| CAS Number | 1256816-36-0 | Apollo Scientific[1] |

| Molecular Formula | C₆H₅BrFNO | Derived |

| Molecular Weight | 206.01 g/mol | Fluorochem[3] |

| MDL Number | MFCD18257621 | Apollo Scientific[1] |

| Purity | Typically ≥97% | Fluorochem[3] |

| LogP | 2.10 | Fluorochem[3] |

Synthesis Pathway and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for 2-Bromo-5-fluoro-4-methoxypyridine are not extensively published, a plausible synthetic pathway can be proposed based on established transformations of pyridine derivatives. A common strategy involves the diazotization of an amino-pyridine precursor, followed by a Sandmeyer-type reaction for bromination.

A potential synthetic route could start from a suitable aminofluoromethoxypyridine. The synthesis of a related compound, 2-methoxy-3-bromo-5-fluoropyridine, involves the diazotization of 2-methoxy-5-aminopyridine to introduce the fluorine, followed by a separate bromination step.[4] Adapting this logic, a proposed pathway for the target compound is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of 2-Bromo-5-fluoro-4-methoxypyridine.

Causality Behind Experimental Choices:

-

Diazotization and Fluorination (Balz-Schiemann Reaction): Starting with an appropriate amino-methoxypyridine, the formation of a diazonium salt using sodium nitrite and a non-nucleophilic acid like fluoroboric acid (HBF₄) is a standard procedure. The subsequent thermal decomposition of the diazonium tetrafluoroborate intermediate is a reliable method for introducing a fluorine atom onto an aromatic ring.

-

Sandmeyer Reaction: The conversion of the resulting amino group to a bromine atom is efficiently achieved via the Sandmeyer reaction.[5] This involves forming another diazonium salt, this time in the presence of hydrobromic acid (HBr), which is then treated with a copper(I) bromide (CuBr) catalyst to yield the final brominated product. This method is well-established for its high yields and tolerance of various functional groups.[5]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs.[6] The specific combination of substituents on 2-Bromo-5-fluoro-4-methoxypyridine makes it a valuable building block for targeting a range of biological systems.

The reactive bromine handle allows for its incorporation into larger molecules through palladium-catalyzed cross-coupling reactions. This is a fundamental strategy in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. For instance, similar 2-bromopyridine derivatives are used in Suzuki couplings to synthesize biaryl compounds, a common motif in pharmacologically active molecules.[7]

Conceptual Workflow in a Drug Discovery Campaign

Caption: Role of the title compound in a typical drug discovery pipeline.

This scaffold could be instrumental in developing inhibitors for various enzyme classes, such as kinases, or modulators for receptors like metabotropic glutamate receptors (mGluRs), where substituted pyridines are known to be effective.[2] For example, studies on related methoxypyridine derivatives have shown their utility in creating potent PI3K/mTOR dual inhibitors for cancer therapy.[8]

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction, a key application for this compound.

Objective: To synthesize a 2-aryl-5-fluoro-4-methoxypyridine derivative.

Materials:

-

2-Bromo-5-fluoro-4-methoxypyridine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., Dioxane/Water mixture)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate (EtOAc)

-

Silica Gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-Bromo-5-fluoro-4-methoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Solvent and Catalyst Addition: Add the solvent mixture (e.g., 10 mL of a 4:1 dioxane:water solution). Purge the solution with nitrogen for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[9]

-

Work-up: Cool the reaction mixture to room temperature. Add distilled water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent in vacuo.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-fluoro-4-methoxypyridine product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any halogenated organic compound, 2-Bromo-5-fluoro-4-methoxypyridine and its relatives must be handled with appropriate care. Safety data for closely related compounds provide essential guidance.

-

Hazard Identification: Similar compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11] They may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][12]

-

Handling and Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11] Avoid contact with strong oxidizing agents and strong acids.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10] Do not let the product enter drains. All disposal must be in accordance with local, state, and federal regulations.

By understanding its properties, synthesis, and reactivity, researchers can effectively leverage 2-Bromo-5-fluoro-4-methoxypyridine as a strategic tool in the synthesis of novel and impactful chemical entities.

References

-

PubChem. 2-Bromo-5-methoxypyridine. [Link]

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Significance of 2-Bromo-5-fluoropyridine in Medicinal Chemistry. [Link]

Sources

- 1. 1256816-36-0 Cas No. | 2-Bromo-5-fluoro-4-methoxypyridine | Apollo [store.apolloscientific.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

2-Bromo-5-fluoro-4-methoxypyridine synthesis route

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-methoxypyridine

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 2-Bromo-5-fluoro-4-methoxypyridine, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the specific arrangement of bromo, fluoro, and methoxy substituents on this target molecule offers a rich platform for further chemical modification through cross-coupling reactions and nucleophilic substitutions. Lacking a direct, published synthesis, this document outlines a robust and logical two-step synthetic route commencing from a readily accessible precursor. The proposed pathway is built upon well-established, analogous chemical transformations, ensuring a high degree of confidence in its practical application. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate successful synthesis.

Introduction and Retrosynthetic Analysis

The strategic importance of substituted pyridines in pharmaceutical development cannot be overstated. The unique electronic properties of the pyridine ring, combined with the diverse reactivity offered by its substituents, make it a privileged scaffold. 2-Bromo-5-fluoro-4-methoxypyridine is an exemplary intermediate; the bromine at the 2-position is primed for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluoro and methoxy groups modulate the electronic character and metabolic stability of potential drug candidates.[1][2]

A logical retrosynthetic analysis of the target molecule suggests a pathway that leverages reliable and high-yielding transformations. The bromine atom at the 2-position is a prime candidate for introduction via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide.[3] This disconnection points to 2-Amino-5-fluoro-4-methoxypyridine as the immediate precursor. The methoxy group, in turn, can be readily installed through the methylation of a corresponding hydroxypyridine. This leads us to 2-Amino-5-fluoro-4-hydroxypyridine as a strategic and plausible starting material.

Caption: Retrosynthetic analysis of 2-Bromo-5-fluoro-4-methoxypyridine.

Proposed Synthetic Pathway

The forward synthesis is designed as a two-step sequence that is both efficient and scalable. The pathway begins with the methylation of the 4-hydroxyl group of 2-Amino-5-fluoro-4-hydroxypyridine, followed by a Sandmeyer bromination to replace the 2-amino group with bromine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous substrates and may require optimization for this specific synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Amino-5-fluoro-4-methoxypyridine

Causality: This step involves a standard Williamson ether synthesis. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide in an SN2 reaction to form the desired methyl ether. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose, and DMF is an appropriate polar aprotic solvent.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

|---|---|---|

| 2-Amino-5-fluoro-4-hydroxypyridine | ≥97% | Commercially available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Methyl Iodide (CH₃I) | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated NH₄Cl (aq) | N/A | Lab-prepared |

| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |

| Brine | N/A | Lab-prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-Amino-5-fluoro-4-hydroxypyridine (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of substrate).

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. (Caution: H₂ gas evolution).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Amino-5-fluoro-4-methoxypyridine.

Step 2: Synthesis of 2-Bromo-5-fluoro-4-methoxypyridine

Causality: This transformation is a classic Sandmeyer reaction. The primary aromatic amine is first converted into a diazonium salt using sodium nitrite under acidic conditions (HBr).[4] The resulting diazonium salt is then treated with a copper(I) bromide catalyst. The copper(I) facilitates a single-electron transfer to the diazonium cation, which then decomposes, releasing nitrogen gas and forming an aryl radical. This radical abstracts a bromine atom from the copper(II) bromide complex, yielding the final aryl bromide and regenerating the copper(I) catalyst.[3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

|---|---|---|

| 2-Amino-5-fluoro-4-methoxypyridine | From Step 1 | N/A |

| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |

| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |

Protocol:

-

In a round-bottom flask, dissolve 2-Amino-5-fluoro-4-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid (approx. 5-7 eq of HBr) and cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred pyridine solution, ensuring the internal temperature is maintained below 5 °C. Vigorous gas (N₂) evolution will be observed.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate, larger flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% HBr and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. The rate of addition should be controlled to manage gas evolution and maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture by carefully adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the product with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to afford the final product, 2-Bromo-5-fluoro-4-methoxypyridine.

Data Summary and Characterization

The following table summarizes the key quantitative aspects of the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Estimated Actual Yield |

| 1 | 2-Amino-5-fluoro-4-methoxypyridine | C₆H₇FN₂O | 142.13 | 100% | 75-85% |

| 2 | 2-Bromo-5-fluoro-4-methoxypyridine | C₆H₅BrFNO | 206.01 | 100% | 60-75% |

Final product characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity.

References

- Poulsen, T. B., & Jørgensen, K. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 190-193.

- Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.

- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

PubMed Central. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

- ChemRxiv. (2021). Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes.

-

YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methoxypyridine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

2-Bromo-5-fluoro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that holds significant promise as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs and biologically active compounds, prized for its ability to engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, with biological targets.

The strategic placement of bromo, fluoro, and methoxy substituents on the pyridine ring of this compound offers a rich platform for molecular elaboration. Each group bestows distinct electronic properties and provides a handle for a variety of chemical transformations. The bromine atom, for instance, is an excellent leaving group and a key participant in numerous palladium-catalyzed cross-coupling reactions. The fluorine atom can significantly modulate the physicochemical properties of the final molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The methoxy group, an electron-donating substituent, can also influence the reactivity of the pyridine ring and provide a site for further functionalization. This unique combination of functional groups makes 2-Bromo-5-fluoro-4-methoxypyridine a valuable building block for the construction of novel chemical entities with therapeutic potential.

Physicochemical Properties

While extensive, experimentally determined physical property data for 2-Bromo-5-fluoro-4-methoxypyridine is not widely available in the public domain, the following table summarizes its key chemical identifiers and known properties. The lack of specific melting and boiling points in publicly available safety data sheets suggests that this compound may be a solid or liquid at room temperature.[1]

| Property | Value | Source |

| CAS Number | 1256816-36-0 | [2] |

| Molecular Formula | C₆H₅BrFNO | [3] |

| Molecular Weight | 206.01 g/mol | [3] |

| Appearance | Solid or liquid | [1] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | [1] |

| Purity | 98% | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine and bromine substituents. A singlet corresponding to the methoxy group protons would be anticipated around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts of the ring carbons would be influenced by the electronegativity of the attached substituents.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-Br, C-F, C-O, and C=N stretching vibrations, as well as aromatic C-H bending.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

While a specific, published synthetic route for 2-Bromo-5-fluoro-4-methoxypyridine is not readily found, a plausible pathway can be proposed based on established transformations of substituted pyridines. A common strategy involves the diazotization of an appropriately substituted aminopyridine, followed by fluorination and subsequent bromination. For instance, a synthetic process for a related isomer, 2-methoxy-3-bromo-5-fluoropyridine, involves the diazotization of 2-methoxy-5-aminopyridine, followed by a fluorination reaction and then a final bromination step.[5]

The reactivity of 2-Bromo-5-fluoro-4-methoxypyridine is dictated by its trifunctionalized pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents renders the ring susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom at the 4-position, which is para to the ring nitrogen, makes this position particularly susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions on halo-substituted pyridines, the rate of displacement generally follows the order F > Cl > Br > I. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[6] Consequently, nucleophilic attack is anticipated to preferentially occur at the 4-position, leading to the displacement of the fluoride ion.

Caption: Preferential Nucleophilic Aromatic Substitution at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[7] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-4-methoxypyridine with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific reaction partners.

Objective: To synthesize a 2-aryl-5-fluoro-4-methoxypyridine derivative.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2-Bromo-5-fluoro-4-methoxypyridine | ≥98% | Apollo Scientific |

| Arylboronic Acid | ≥97% | Sigma-Aldrich |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Deionized Water |

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluoro-4-methoxypyridine (1.0 mmol, 1.0 eq).

-

Add the arylboronic acid (1.2 mmol, 1.2 eq).

-

Add potassium carbonate (2.0 mmol, 2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-fluoro-4-methoxypyridine.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Substituted pyridines are integral to the development of a wide range of therapeutic agents. The unique substitution pattern of 2-Bromo-5-fluoro-4-methoxypyridine makes it an attractive starting material for the synthesis of compounds targeting various diseases. For instance, related bromo-fluoropyridine derivatives are key intermediates in the synthesis of antagonists for the metabotropic glutamate receptor 5 (mGluR5), which are under investigation for the treatment of neurological conditions such as neuropathic pain and anxiety.[9] Furthermore, the ability to introduce diverse functionalities through cross-coupling and nucleophilic substitution reactions allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

2-Bromo-5-fluoro-4-methoxypyridine is classified as a toxic solid.[1] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[1]

Conclusion

2-Bromo-5-fluoro-4-methoxypyridine is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive sites allows for selective and diverse chemical modifications, making it a valuable tool for the construction of complex molecular architectures. While detailed experimental data for this specific compound is still emerging, its structural similarity to well-studied analogs provides a strong foundation for its application in the synthesis of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the utility of versatile intermediates like 2-Bromo-5-fluoro-4-methoxypyridine is poised to expand, driving progress in the discovery and development of new medicines.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- BLD Pharmatech. (n.d.). Safety Data Sheet: 2-Bromo-5-fluoro-4-methoxypyridine.

- Acmec. (n.d.). 2-broMo-5-fluoro-4-Methoxypyridine.

- BLD Pharm. (n.d.). 1256816-36-0|2-Bromo-5-fluoro-4-methoxypyridine.

- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.

- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.

- Fluoromart. (n.d.). 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.

- Apollo Scientific. (n.d.). 2-Bromo-5-fluoro-4-methoxypyridine.

- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.

- BenchChem. (2025). Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine.

- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.

- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-4-methoxypyridine.

- PubChem. (n.d.). 2-Bromo-5-methoxypyridine.

- MedchemExpress. (n.d.). 2-Bromo-5-fluoropyridine | Intermediate.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- PubChem. (n.d.). 2-Bromo-5-fluoropyridine.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.

- BenchChem. (2025). In-Depth Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine.

- Elahi, S., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654.

- Wikipedia. (n.d.). Suzuki reaction.

- Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine.

Sources

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. 1256816-36-0 Cas No. | 2-Bromo-5-fluoro-4-methoxypyridine | Apollo [store.apolloscientific.co.uk]

- 3. 1256816-36-0|2-Bromo-5-fluoro-4-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methoxypyridine: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-methoxypyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule presents a unique combination of reactive sites, making it a valuable building block for the synthesis of complex molecular architectures. This document delves into its molecular structure, plausible synthetic routes, spectroscopic characterization, and potential reactivity, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

2-Bromo-5-fluoro-4-methoxypyridine (CAS Number: 1256816-36-0) possesses a pyridine core functionalized with a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position. This arrangement of substituents dictates its chemical behavior and potential for further chemical modification.

The pyridine ring is an electron-deficient heterocycle, and the electron-withdrawing nature of the bromine and fluorine atoms further decreases the electron density of the ring. This electronic characteristic makes the molecule susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions. The bromine atom at the 2-position is a key functional handle for a variety of cross-coupling reactions, a cornerstone of modern drug discovery.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-4-methoxypyridine and Related Analogues

| Property | 2-Bromo-5-fluoro-4-methoxypyridine | 2-Bromo-4-methoxypyridine[1] | 2-Bromo-5-fluoropyridine[2] |

| CAS Number | 1256816-36-0[3][4][5] | 89488-29-9[3] | 41404-58-4 |

| Molecular Formula | C₆H₅BrFNO[4] | C₆H₆BrNO | C₅H₃BrFN |

| Molecular Weight | 206.01 g/mol [6] | 188.02 g/mol [1] | 175.99 g/mol [2] |

| Appearance | Predicted: Solid or Liquid | Light-yellow to yellow to brown solid or liquid[7] | Pale yellow crystalline solid |

| Boiling Point | No data available | No data available | 80-83 °C/44 mmHg (lit.)[2] |

| Melting Point | No data available | No data available | 30-31 °C (lit.)[2] |

Note: Experimental data for 2-Bromo-5-fluoro-4-methoxypyridine is limited. The data presented is based on available information from chemical suppliers and predictions based on related structures.

Synthesis of 2-Bromo-5-fluoro-4-methoxypyridine

A potential precursor for this synthesis is 2-amino-5-fluoro-4-methoxypyridine. This starting material could be synthesized through a multi-step sequence, potentially starting from a commercially available dihalopyridine.

The proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 2-Bromo-5-fluoro-4-methoxypyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the Sandmeyer reaction of aminopyridines and should be optimized for the specific substrate.[8][9]

Materials:

-

2-Amino-5-fluoro-4-methoxypyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-fluoro-4-methoxypyridine in 48% hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Bromo-5-fluoro-4-methoxypyridine are not publicly available, its spectroscopic features can be predicted based on the analysis of its structural analogues, such as 2-bromo-4-methoxypyridine and other substituted 2-bromopyridines.[3][10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the 3- and 6-positions of the pyridine ring, and a singlet for the methoxy group protons.

-

H-6: This proton is expected to appear as a doublet due to coupling with the fluorine atom at the 5-position. Its chemical shift will be downfield due to the anisotropic effect of the adjacent nitrogen atom.

-

H-3: This proton will likely appear as a singlet or a narrow doublet (due to smaller long-range couplings).

-

-OCH₃: A sharp singlet for the three methoxy protons is expected in the upfield region (around 3.8-4.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. The carbon atoms attached to the electronegative bromine, fluorine, nitrogen, and oxygen atoms will have characteristic chemical shifts.

-

C-2 (C-Br): This carbon will be significantly deshielded and will appear downfield.

-

C-4 (C-OCH₃): This carbon will also be downfield due to the attached oxygen atom.

-

C-5 (C-F): This carbon will show a large one-bond coupling constant with the fluorine atom (¹JCF).

-

Other ring carbons (C-3 and C-6) will also exhibit characteristic shifts and may show smaller C-F coupling constants.

Reactivity and Applications in Drug Discovery

2-Bromo-5-fluoro-4-methoxypyridine is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond. The 2-position of the pyridine ring is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Caption: Key reaction pathways for 2-Bromo-5-fluoro-4-methoxypyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 2-Bromo-5-fluoro-4-methoxypyridine can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups at the 2-position. This reaction is highly valued in drug discovery for the construction of biaryl and heteroaryl scaffolds.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of 2-Bromo-5-fluoro-4-methoxypyridine with primary or secondary amines, providing access to a diverse array of 2-aminopyridine derivatives.[4][14][15][16] These products are common substructures in many biologically active compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the bromo and fluoro substituents, makes the 2-position susceptible to nucleophilic aromatic substitution. Strong nucleophiles can displace the bromide, leading to the introduction of various functional groups. The methoxy group at the 4-position can also potentially be displaced under certain conditions, although the C-Br bond is generally more reactive in this context.[6][17]

Safety and Handling

As with any chemical reagent, 2-Bromo-5-fluoro-4-methoxypyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While specific toxicity data is not available for this compound, data from structurally related halogenated and methoxylated pyridines suggest that it should be treated as a potentially hazardous substance.[18][19][20][21]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: Use in a fume hood to avoid inhalation of vapors or dust.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-Bromo-5-fluoro-4-methoxypyridine is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is currently limited, its chemical behavior can be reliably predicted based on the extensive knowledge of related substituted pyridines. This guide provides a solid foundation for researchers to explore the potential of 2-Bromo-5-fluoro-4-methoxypyridine in the synthesis of novel and complex molecules with potential therapeutic applications.

References

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2-Bromo-4-methoxypyridine | 89488-29-9 [sigmaaldrich.com]

- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 9. heteroletters.org [heteroletters.org]

- 10. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 21. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-Bromo-5-fluoro-4-methoxypyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel substituted pyridine, 2-Bromo-5-fluoro-4-methoxypyridine. As experimental data for this specific compound is not widely published, this document serves as a predictive and instructional resource for researchers, scientists, and professionals in drug development. The predicted spectral data herein is derived from a thorough analysis of substituent effects and comparison with structurally analogous compounds. Furthermore, this guide outlines a robust, field-proven methodology for the acquisition and interpretation of NMR data for this and similar heterocyclic systems.

Introduction: The Significance of 2-Bromo-5-fluoro-4-methoxypyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of bromo, fluoro, and methoxy groups on the pyridine scaffold in 2-Bromo-5-fluoro-4-methoxypyridine makes it a highly versatile intermediate for the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group modulates the electronic properties of the ring. Accurate structural elucidation via NMR is paramount for ensuring the integrity of synthetic pathways and the quality of the final products.

This guide is structured to provide not only the predicted NMR data but also the underlying scientific rationale for these predictions. It is designed to be a practical resource for both the synthesis and the analytical characterization of 2-Bromo-5-fluoro-4-methoxypyridine.

Molecular Structure and Predicted NMR Spectra

The molecular structure of 2-Bromo-5-fluoro-4-methoxypyridine is presented below with standard IUPAC numbering. Understanding the precise location of each substituent is critical for the interpretation of the NMR spectra.

Caption: Molecular structure and atom numbering of 2-Bromo-5-fluoro-4-methoxypyridine.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-Bromo-5-fluoro-4-methoxypyridine is expected to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methoxy group protons. The predicted chemical shifts (δ) and coupling constants (J) are based on the additive effects of the substituents. The bromine at C2 will have a deshielding effect on the adjacent H3 proton. The methoxy group at C4 will have a shielding, electron-donating effect. The fluorine at C5 will introduce characteristic H-F couplings.

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.6 - 7.8 | d | J(H3-F5) = ~2-3 Hz |

| H-6 | 8.2 - 8.4 | d | J(H6-F5) = ~4-5 Hz |

| -OCH₃ | 3.9 - 4.1 | s | - |

Rationale for Predictions:

-

H-6: This proton is ortho to the electronegative nitrogen atom and is expected to be the most downfield aromatic proton. The fluorine at C5 will result in a doublet with a typical ortho H-F coupling constant.

-

H-3: This proton is adjacent to the bromine atom and will also be downfield. The coupling to the fluorine at C5 will be a smaller meta coupling, resulting in a doublet.

-

-OCH₃: The methoxy protons will appear as a singlet in the typical range for an aryl methyl ether.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six signals, five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. A key feature will be the presence of C-F couplings.

| Assignment | Predicted δ (ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | ~142 | J(C2-F5) = ~15-20 Hz |

| C-3 | ~115 | J(C3-F5) = ~4-6 Hz |

| C-4 | ~155 | J(C4-F5) = ~10-15 Hz |

| C-5 | ~158 | J(C5-F5) = ~240-260 Hz |

| C-6 | ~140 | J(C6-F5) = ~20-25 Hz |

| -OCH₃ | ~56 | - |

Rationale for Predictions:

-

C-5: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly downfield.

-

C-2, C-4, C-6: These carbons will show smaller two- and three-bond C-F couplings.

-

C-2: The carbon bearing the bromine atom will be shifted downfield.

-

C-4: The carbon attached to the oxygen of the methoxy group will be significantly deshielded.

Proposed Experimental Protocol for NMR Data Acquisition

To validate the predicted data and fully characterize 2-Bromo-5-fluoro-4-methoxypyridine, a comprehensive suite of NMR experiments is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-30 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrumentation and Experiments

The following workflow is recommended for a thorough NMR analysis on a 400 MHz or higher field spectrometer.

Caption: A systematic workflow for the complete NMR characterization of novel compounds.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

-

¹³C NMR: Determines the number of non-equivalent carbons and their electronic environment.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C spectrum.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, though in this simple molecule, its utility might be limited.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This will definitively link the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, correlations from the methoxy protons to C-4 would be expected.

In-depth Spectral Interpretation: A Self-Validating System

The trustworthiness of the structural assignment comes from the convergence of all NMR data. The proposed experimental workflow creates a self-validating system where the structure is confirmed by multiple, independent correlations.

Caption: Predicted long-range ¹H-¹³C correlations (HMBC) for structural confirmation.

Key Correlations for Structural Validation:

-

¹H-¹³C HSQC: Will show a direct correlation between the signal for H-3 and C-3, and H-6 and C-6.

-

¹H-¹³C HMBC:

-

The methoxy protons (-OCH₃) should show a strong correlation to C-4, confirming the position of the methoxy group.

-

The H-3 proton should show correlations to C-2, C-4, and C-5.

-

The H-6 proton should show correlations to C-2, C-4, and C-5.

-

By systematically acquiring and analyzing these 1D and 2D NMR datasets, a researcher can unambiguously confirm the structure of 2-Bromo-5-fluoro-4-methoxypyridine.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR characterization of 2-Bromo-5-fluoro-4-methoxypyridine. While based on predictive analysis due to the scarcity of published experimental data, the principles and methodologies outlined are grounded in established spectroscopic theory and best practices. The detailed experimental workflow and the discussion of key correlations offer a clear path for researchers to obtain and interpret high-quality NMR data, ensuring the structural integrity of this valuable synthetic intermediate.

References

For the purpose of this predictive guide, references to general NMR principles and data for analogous compounds are implicitly drawn from established spectroscopic textbooks and databases. Should this compound be synthesized and its data published, this section would be populated with specific citations.

A Researcher's Guide to the Solubility of 2-Bromo-5-fluoro-4-methoxypyridine in Organic Solvents

Foreword: Navigating the Uncharted Waters of Solubility

In the landscape of drug discovery and synthetic chemistry, substituted pyridines are indispensable scaffolds. 2-Bromo-5-fluoro-4-methoxypyridine, with its unique arrangement of functional groups, presents itself as a valuable building block for novel chemical entities. However, a significant gap in the publicly available data for this compound is its solubility profile in common organic solvents. This guide is crafted to address this void, not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and practical methodologies to determine this critical parameter. As such, this document serves as both a predictive guide and a detailed experimental manual, ensuring that your experimental design is built on a solid understanding of the compound's behavior.

Deconstructing the Molecule: A Predictive Analysis of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like"[1][2]. To predict the solubility of 2-Bromo-5-fluoro-4-methoxypyridine, we must first dissect its molecular structure.

The molecule possesses a pyridine ring, which is polar. The presence of a bromine atom, a fluorine atom, and a methoxy group further contributes to its polarity. The electron-withdrawing nature of the halogen atoms (bromo and fluoro) and the electron-donating methoxy group influence the electron distribution within the pyridine ring, affecting its interactions with solvent molecules[3].

Based on this structure, we can predict its solubility in various classes of organic solvents. It is crucial to understand that the following table represents a qualitative prediction. Experimental verification is essential for any practical application.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions. Hydrogen bonding potential with the pyridine nitrogen could also enhance solubility. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The overall polarity of 2-Bromo-5-fluoro-4-methoxypyridine suggests limited solubility in non-polar solvents. However, some interaction with the aromatic ring of toluene or the ether oxygen may allow for slight solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds, including halogenated pyridines. |

The Cornerstone of Application: Experimental Determination of Solubility

Given the absence of published quantitative data, an empirical approach is necessary. The following protocol outlines a robust method for determining the solubility of 2-Bromo-5-fluoro-4-methoxypyridine, ensuring accuracy and reproducibility. This method is a self-validating system, as the establishment of equilibrium is a key procedural step.

The Isothermal Equilibrium Method: A Step-by-Step Protocol

This method is designed to determine the saturation solubility of a solid compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of 2-Bromo-5-fluoro-4-methoxypyridine in a selected organic solvent at a controlled temperature.

Materials:

-

2-Bromo-5-fluoro-4-methoxypyridine (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled water bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Protocol:

-

Preparation: Add an excess amount of solid 2-Bromo-5-fluoro-4-methoxypyridine to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

-

Equilibration: Tightly cap the vial and place it in a shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., a 25°C water bath). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached a steady state[2].

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method to be used.

-

Quantification: Analyze the concentration of 2-Bromo-5-fluoro-4-methoxypyridine in the diluted sample using a validated analytical method such as HPLC or GC. A pre-established calibration curve of the compound in the same solvent is necessary for accurate quantification.

-

Calculation of Solubility: Calculate the concentration of the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: A generalized workflow for the experimental determination of solubility.

The "Why" Behind the "How": Causality in Experimental Design

-

Why excess solute? The presence of undissolved solid is the only visual confirmation that the solution is saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results[2].

-

Why agitation and equilibration time? To overcome kinetic barriers to dissolution and ensure that the system reaches thermodynamic equilibrium. A 24-48 hour period is a standard practice for many organic compounds[2].

-

Why filtration? To ensure that the analyzed sample contains only the dissolved solute and not any suspended solid particles, which would lead to an overestimation of solubility.

Interplay of Forces: Solvent Properties and Solubility

The solubility of 2-Bromo-5-fluoro-4-methoxypyridine is a result of the interplay between its own physicochemical properties and those of the solvent. The following diagram illustrates this relationship.

Caption: Relationship between solute/solvent properties and solubility.

A high degree of similarity in the intermolecular forces of the solute and solvent will lead to higher solubility. For 2-Bromo-5-fluoro-4-methoxypyridine, solvents capable of strong dipole-dipole interactions are predicted to be most effective.

Practical Implications for the Researcher

Understanding the solubility of 2-Bromo-5-fluoro-4-methoxypyridine is not merely an academic exercise. It has direct and significant impacts on:

-

Reaction Chemistry: Choosing an appropriate solvent that dissolves both the starting materials and reagents is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility data is essential for developing effective crystallization procedures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for recrystallization.

-

Chromatography: Knowledge of solubility helps in selecting the mobile phase for chromatographic purification techniques like column chromatography and preparative HPLC.

-

Formulation Development: For applications in medicinal chemistry, understanding solubility in various pharmaceutically acceptable solvents is a critical first step in formulation design.

Conclusion: A Path Forward

While a definitive, quantitative solubility profile for 2-Bromo-5-fluoro-4-methoxypyridine in organic solvents is not yet present in the scientific literature, this guide provides a robust framework for researchers to bridge this knowledge gap. By combining a predictive understanding based on molecular structure with a detailed, reliable experimental protocol, scientists and drug development professionals can confidently and accurately determine the solubility of this compound, paving the way for its effective use in their research endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

A Technical Guide to the Stability and Storage of 2-Bromo-5-fluoro-4-methoxypyridine

Introduction

2-Bromo-5-fluoro-4-methoxypyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block in the synthesis of complex, biologically active molecules underscores the critical need for a thorough understanding of its chemical stability and optimal storage conditions.[1][2] The presence of bromo, fluoro, and methoxy substituents on the pyridine ring creates a unique electronic and steric environment that dictates its reactivity and susceptibility to degradation.[3] This guide provides a comprehensive overview of the stability profile of 2-Bromo-5-fluoro-4-methoxypyridine, drawing upon data from structurally related compounds to establish best practices for its handling and storage. Furthermore, a detailed protocol for conducting a formal stability study is presented to enable researchers to generate specific data for this compound.

Chemical Stability Profile

While specific, quantitative stability studies on 2-Bromo-5-fluoro-4-methoxypyridine are not extensively available in public literature, the chemical nature of its functional groups allows for an expert assessment of its likely stability profile. Substituted pyridines, while generally stable, can be susceptible to degradation under certain conditions.[4] The primary factors influencing the stability of this compound are expected to be moisture, light, and temperature.

Potential Degradation Pathways

Based on the chemistry of related halogenated and methoxylated pyridines, several potential degradation pathways can be anticipated for 2-Bromo-5-fluoro-4-methoxypyridine.[5] These pathways can compromise the purity and integrity of the material over time.

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of the C-Br bond, a common degradation route for bromo-pyridines. This reaction would result in the formation of the corresponding 2-hydroxy-5-fluoro-4-methoxypyridine, altering the chemical identity and reactivity of the material.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-halogen bonds. This process can generate radical species, leading to a cascade of reactions and the formation of various impurities.

-

Oxidation: While the pyridine ring is relatively electron-deficient, the methoxy group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, especially in the presence of strong oxidizing agents.[5]

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of 2-Bromo-5-fluoro-4-methoxypyridine, adherence to appropriate storage and handling protocols is paramount. The following recommendations are based on best practices for substituted pyridines and related halogenated aromatic compounds.[6][7]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[3][5] | To minimize the rate of potential degradation reactions and reduce volatility. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | To prevent exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation. |

| Container | Keep in a tightly sealed, opaque container.[8][9] | To protect from moisture and light, preventing hydrolysis and photodegradation. |

| Light Exposure | Protect from light.[5] | To prevent photodegradation, which can be initiated by UV and visible light. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[5][10] | To prevent vigorous and potentially hazardous reactions that could degrade the compound. |

Protocol for a Comprehensive Stability Study

Given the limited publicly available stability data, performing an in-house stability study is a crucial step for any research or development program utilizing 2-Bromo-5-fluoro-4-methoxypyridine. The following protocol outlines a robust methodology for assessing its stability under various conditions.

Experimental Design

The study should be designed to evaluate the impact of temperature, humidity, and light on the compound.

-

Conditions:

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

Photostability: As per ICH Q1B guidelines (exposure to a cool white fluorescent lamp and a near-UV lamp).

-

Refrigerated: 5°C ± 3°C

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 1, 2, 3, 6 months

-

Photostability: An initial and a final time point after exposure.

-

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[11]

-

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV-Vis scan)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Sample Preparation and Analysis Workflow

Data Evaluation

The collected data should be analyzed to determine the rate of degradation and identify any trends.

-

Purity: The purity of the sample at each time point should be determined by area normalization of the chromatogram.

-

Degradation Products: Any new peaks in the chromatogram should be quantified and, if significant, identified using techniques such as LC-MS.

-

Shelf-Life Determination: The data from the long-term and accelerated studies can be used to establish a re-test date or shelf-life for the compound under defined storage conditions.

Conclusion

While 2-Bromo-5-fluoro-4-methoxypyridine is expected to be a relatively stable compound under controlled conditions, its susceptibility to hydrolysis, photodegradation, and oxidation necessitates careful handling and storage. By adhering to the recommendations outlined in this guide and, where necessary, conducting a formal stability study, researchers and drug development professionals can ensure the integrity of this valuable synthetic intermediate, thereby safeguarding the quality and reproducibility of their scientific endeavors.

References

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

-

Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40. Available from: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Journal of the American Chemical Society, 128(45), 14254–14255. Available from: [Link]

-

PubChem. 2-Bromo-5-methoxypyridine. Available from: [Link]

-

Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(40), 17564-17570. Available from: [Link]

-

Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available from: [Link]

Sources

- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]

- 4. facultyshare.liberty.edu [facultyshare.liberty.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthetic Landscape of 2-Bromo-5-fluoro-4-methoxypyridine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the intricate tapestry of medicinal chemistry and drug discovery, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents. The precise functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and biological properties. 2-Bromo-5-fluoro-4-methoxypyridine (CAS No. 1256816-36-0) emerges as a highly valuable, albeit sparsely documented, building block.[1] Its unique arrangement of a reactive bromine atom, a modulating fluorine atom, and an electron-donating methoxy group presents a versatile platform for the synthesis of complex molecular architectures.[2][3] This guide offers a comprehensive technical overview of its material safety, a plausible synthetic pathway, and its potential applications, empowering researchers to strategically incorporate this synthon into their research and development pipelines.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1256816-36-0 | [1] |

| Molecular Formula | C₆H₅BrFNO | [2] |

| Molecular Weight | 206.01 g/mol | [2] |

| MDL Number | MFCD18257621 | [1] |

| SMILES Code | COC1=CC(Br)=NC=C1F | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups on the pyridine ring influences its acidity, basicity, and overall reactivity, making it a versatile intermediate for a variety of chemical transformations.

Section 2: Material Safety Data Sheet (MSDS) Profile and Hazard Assessment

Hazard Analysis Based on Analogous Compounds:

Data from related bromo-fluoro and bromo-methoxy pyridines consistently indicate the following potential hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

GHS Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Section 3: Safe Handling, Storage, and Disposal

Adherence to rigorous safety protocols is non-negotiable when working with potentially hazardous chemical intermediates.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn and inspected before each use.

-